molecular formula C12H14ClNO6 B1371359 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate CAS No. 214470-57-2

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B1371359
CAS No.: 214470-57-2
M. Wt: 303.69 g/mol
InChI Key: UMBVDMOFTQTPPF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS: 214470-57-2) is a nitro-substituted benzoate ester with a molecular formula of $ \text{C}{12}\text{H}{14}\text{ClNO}_6 $ and a molecular weight of 303.70 g/mol. It exists as a yellow solid with a melting point of 63–65°C . The compound features a 3-chloropropoxy group at position 4, a methoxy group at position 5, and a nitro group at position 2 on the benzene ring. Its crystal structure reveals two independent molecules in the asymmetric unit, stabilized by weak C–H···O hydrogen bonds .

Synthesis The compound is synthesized via nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (3) using nitric acid in acetic acid at 60°C for 3–4 hours, yielding a purity of 94–97% by HPLC . Subsequent reduction of the nitro group produces methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS: 214470-59-4), a key intermediate in tyrosine kinase inhibitor synthesis .

Applications
This compound is a critical intermediate in the synthesis of anticancer drugs such as Dasatinib and Bosutinib . It also serves as a precursor for experimental compounds like UNC0642, a G9a/GLP methyltransferase inhibitor .

Properties

IUPAC Name

methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVDMOFTQTPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • A solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (19 mmol) in acetic acid (20 mL) is prepared.
  • Nitric acid (98%, 4.5 mL) is added dropwise at a temperature range of 273–278 K.
  • The mixture is stirred for 1 hour at room temperature and then heated to 323 K for 2 hours.
  • Upon completion, the reaction mixture is poured into ice water (130 mL) and extracted with trichloromethane (20 mL).
  • The organic phase is washed with saturated sodium bicarbonate (20 mL), brine (20 mL), dried over sodium sulfate, and decolorized using activated charcoal.
  • Trichloromethane is removed under reduced pressure, yielding a yellow oil.
  • The product is crystallized from ethyl acetate/petroleum ether to obtain light yellow crystals with a melting point of 337 K.

Esterification

Esterification converts the nitrated benzoic acid derivative into its methyl ester form.

Procedure:

  • The nitrated benzoic acid derivative undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Reaction conditions include refluxing at controlled temperatures to ensure high yield and purity.
  • Purification involves recrystallization from acetonitrile or ethyl acetate.

Chloropropoxylation

This step introduces the chloropropoxy group to the aromatic ring.

Procedure:

  • The methyl ester reacts with 3-chloropropanol in the presence of a base such as potassium carbonate.
  • The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
  • After completion, the product is purified by extraction and recrystallization.

Optimization Strategies

To improve yield and minimize by-products during synthesis:

  • Controlled Reagent Addition : Slow addition of nitric acid prevents exothermic side reactions during nitration.
  • Temperature Modulation : Maintaining specific temperature ranges (273–278 K for nitration and 323 K for stirring) enhances regioselectivity.
  • Solvent Selection : Acetic acid improves solubility during nitration, while ethyl acetate aids selective crystallization.
  • Real-Time Monitoring : High-performance liquid chromatography (HPLC) can track reaction progress to prevent over-nitration or secondary reactions.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Solvent Purification Method
Nitration Nitric acid, acetic acid 273–278 K Acetic acid Crystallization from ethyl acetate/petroleum ether
Esterification Methanol, sulfuric acid Reflux Acetonitrile Recrystallization
Chloropropoxylation 3-Chloropropanol, potassium carbonate Reflux DMF Extraction and recrystallization

Experimental Notes

  • Crystals suitable for X-ray analysis were obtained by slow evaporation of methanol solutions, confirming the product's structure.
  • Industrial production employs continuous flow reactors to enhance efficiency and yield while minimizing impurities.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate involves several steps:

  • Nitration: The precursor, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group.
  • Esterification: The nitrated product is esterified with methanol.
  • Chloropropoxylation: Finally, the compound reacts with 3-chloropropanol to introduce the chloropropoxy group.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, facilitating the development of novel compounds.

Biology

  • Enzyme Interaction Studies: It is utilized in biochemical assays to study enzyme interactions. The nitro and methoxy groups can inhibit specific enzymes, making it a candidate for enzyme inhibition studies .

Medicine

  • Pharmacological Investigations: Research indicates potential anti-inflammatory and antimicrobial properties. Its structure allows it to interact with biological targets, which may lead to therapeutic applications .

Enzyme Inhibition

A study demonstrated that derivatives of similar compounds showed significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound could be explored for similar applications in Alzheimer's research .

Antitumor Activity

Research into related compounds indicates that modifications of this compound may yield effective agents against various cancers by inhibiting tyrosine kinases involved in tumor growth .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: The nitro and methoxy groups can interact with active sites of enzymes, potentially inhibiting their activity.

    Receptor Binding: The compound may bind to certain receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities but differ in substituents, influencing their reactivity and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Physical Properties Applications Reference IDs
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate $ \text{C}{12}\text{H}{14}\text{ClNO}_6 $ 3-chloropropoxy, nitro, methoxy 303.70 Yellow solid, mp 63–65°C Dasatinib, Bosutinib, UNC0642
Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate $ \text{C}{17}\text{H}{23}\text{N}3\text{O}6 $ Piperidinylpropoxy, nitro, methoxy 365.38 Amber oil, 86% yield, 98% HPLC Tandutinib, Erlotinib, Gefitinib
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate $ \text{C}{12}\text{H}{16}\text{ClNO}_4 $ 3-chloropropoxy, amino, methoxy 285.71 Not reported Intermediate for Dasatinib/Bosutinib
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile $ \text{C}{11}\text{H}{11}\text{ClN}2\text{O}4 $ 3-chloropropoxy, nitrile, nitro, methoxy 270.67 Boiling point 466.2±45.0°C (pred.) Pharmaceutical research
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate $ \text{C}{16}\text{H}{15}\text{NO}_6 $ Benzyloxy, nitro, methoxy 317.29 Crystalline solid Model compound for crystallography

Key Observations :

  • Chloropropoxy vs. Piperidinylpropoxy : Replacing the 3-chloropropoxy group with a 3-piperidin-1-yl-propoxy group (as in the piperidine derivative) increases molecular weight and alters solubility, favoring nucleophilic substitution reactions due to the tertiary amine .
  • Nitro vs. Amino Group: Reduction of the nitro group to an amino group (e.g., in methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate) enhances its utility in cyclization reactions for quinazoline scaffolds .
  • Ester vs.

Key Insights :

  • The chloropropoxy group in the parent compound facilitates nucleophilic displacement reactions, enabling efficient synthesis of piperidine derivatives .
  • Nitration and reduction steps are critical for modifying the aromatic ring’s electronic properties, impacting downstream reactivity .

Biological Activity

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, a nitrobenzoate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical transformations. Initially, methyl 4-(3-chloropropoxy)-3-methoxybenzoate is synthesized, which is then nitrated to form the target compound. The reaction typically employs nitric acid in an acetic acid medium at controlled temperatures.

Chemical Structure:

  • Molecular Formula: C12H14ClNO6
  • Molecular Weight: 303.7 g/mol

The compound features a nitro group, methoxy groups, and a chloropropoxy side chain, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are summarized below:

Cell LineIC50 (µM)
MCF-715
A54920

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted by Knesl et al. (2006) demonstrated the antimicrobial efficacy of this compound against various pathogens. The study highlighted its potential as an alternative to conventional antibiotics, especially in treating resistant strains.
  • Case Study on Cancer Cell Lines:
    Research published in PMC evaluated the effects of this compound on different cancer cell lines. The findings indicated a dose-dependent response in inhibiting cell growth, with significant effects observed at concentrations lower than those used for traditional chemotherapeutics.

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate?

Methodological Answer:
The compound is typically synthesized via nitration of a precursor. For example, methyl 4-(3-chloropropoxy)-3-methoxybenzoate is reacted with nitric acid in acetic acid at 50°C for 2 hours. The reaction mixture is quenched in ice/water, extracted with ethyl acetate, and purified via crystallization from acetonitrile, yielding the nitro-substituted product with >94% purity (HPLC) . Alternative routes involve direct functionalization of the benzene ring using alkylation and nitration sequences, as described in protocols for Aurora kinase inhibitor intermediates .

Advanced: How can researchers optimize the nitration step to minimize by-product formation?

Methodological Answer:
Key optimization strategies include:

  • Controlled reagent addition: Slow addition of nitric acid to the precursor in acetic acid reduces exothermic side reactions, improving regioselectivity .
  • Temperature modulation: Maintaining 50°C prevents over-nitration or ring decomposition .
  • Solvent selection: Acetic acid enhances solubility of intermediates, while acetonitrile facilitates selective crystallization of the product .
  • Real-time monitoring: HPLC tracking of reaction progress allows early termination to avoid secondary nitration products .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons) .
  • High-Performance Liquid Chromatography (HPLC): Purity (>94%) is validated using reverse-phase methods .
  • X-ray crystallography: Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: How do crystallographic data resolve ambiguities in NMR assignments for this compound?

Methodological Answer:
Crystallography provides definitive evidence of molecular geometry. For instance:

  • Nitro group orientation: X-ray data confirm the nitro group’s coplanarity with the benzene ring, explaining its deshielding effect on neighboring protons in NMR .
  • Chloropropoxy chain conformation: Crystallographic torsion angles reveal gauche configurations, clarifying splitting patterns in 1^1H NMR .
  • Hydrogen bonding networks: Weak C–H⋯O interactions observed in crystals correlate with solvent-dependent NMR shifts in polar solvents .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:
It serves as a critical intermediate in synthesizing kinase inhibitors, such as:

  • ZM-447439 (Aurora kinase inhibitor): The nitro group is reduced to an amine for subsequent cyclization .
  • Dasatinib (anticancer drug): The chloropropoxy side chain undergoes nucleophilic substitution with piperidine to form the final API .

Advanced: What strategies address solubility challenges during crystallization of this compound?

Methodological Answer:

  • Solvent screening: Acetonitrile is optimal due to its moderate polarity, balancing solubility and crystallization kinetics .
  • Hydrogen bond engineering: Introducing electron-withdrawing groups (e.g., nitro) enhances C–H⋯O interactions, promoting lattice stability .
  • Additive-assisted crystallization: Co-crystallization with trace acetic acid improves crystal nucleation, as observed in structure refinements using SHELXL .

Advanced: How can researchers analyze contradictory data between synthetic yield and purity metrics?

Methodological Answer:

  • Source identification: Compare HPLC traces (e.g., unreacted precursor vs. nitration by-products) to trace impurities .
  • Reaction kinetics: Use time-resolved 1^1H NMR to detect transient intermediates that may degrade into side products .
  • Crystallographic validation: Cross-check purity claims with unit cell parameters (e.g., space group P1_1) to rule out polymorphic contaminants .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Nitric acid handling: Use cold baths and slow addition to mitigate exothermic risks .
  • Chlorinated solvents: Employ fume hoods and PPE to avoid inhalation of volatile by-products (e.g., HCl) .
  • Crystallization hazards: Acetonitrile requires proper ventilation due to its low flash point .

Advanced: How does steric hindrance from the chloropropoxy group influence reactivity?

Methodological Answer:

  • Nucleophilic substitution: The chloro group’s proximity to the methoxy substituent slows SN2 reactions, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures for piperidine substitution .
  • Crystallographic evidence: Steric bulk forces the propoxy chain into a bent conformation, reducing accessibility for electrophilic attacks .

Advanced: What computational methods complement experimental data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts nitro group vibrational frequencies (e.g., IR stretches at ~1530 cm1^{-1}) for comparison with experimental spectra.
  • Molecular docking: Models interactions between the compound’s metabolites (e.g., amine derivatives) and kinase active sites, guiding SAR studies .
  • Hirshfeld surface analysis: Visualizes intermolecular contacts (e.g., H-bonding vs. van der Waals) to rationalize crystallization behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Reactant of Route 2
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Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

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